molecular formula C8H16O2 B102743 Isopropyl valerate CAS No. 18362-97-5

Isopropyl valerate

Cat. No. B102743
CAS RN: 18362-97-5
M. Wt: 144.21 g/mol
InChI Key: OCAIYHCKLADPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl valerate, also known as Isopropyl pentanoate or Valeric acid, isopropyl ester, is a chemical compound with the molecular formula C8H16O2 . It is used as a flavor and fragrance agent and has a fruity type odor .


Molecular Structure Analysis

The molecular structure of Isopropyl valerate consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of approximately 144.211 Da .


Physical And Chemical Properties Analysis

Isopropyl valerate has several physical and chemical properties. It has a normal boiling temperature, critical temperature, and critical pressure. Its density varies with temperature, and it has specific enthalpy values for liquid in equilibrium with gas and ideal gas states .

Scientific Research Applications

1. Bioengineering Applications

Isopropyl valerate, a derivative of isopropyl alcohol, has indirect relevance in bioengineering applications. Poly(N-isopropyl acrylamide) (pNIPAM), derived from isopropyl acrylamide, a compound related to isopropyl valerate, has been used for nondestructive release of biological cells and proteins. It's utilized in studying extracellular matrix, cell sheet engineering, tissue transplantation, formation of tumor-like spheroids, and manipulation of individual cells (Cooperstein & Canavan, 2010).

2. Production of Biofuel Precursors

Isopropyl valerate has implications in the production of biofuel precursors. A study focused on the development of a continuous methanol-based chain elongation process for open-culture production of n-valerate, a new-generation biofuel precursor and potential platform chemical. This process involves propionate as a substrate for chain elongation to n-valerate in an anaerobic open-culture bioreactor (de Smit et al., 2019).

3. Photonic Applications

In the field of photonics, isopropyl valerate's related compound, poly(N-isopropylacrylamide) (PNIPAM), has been used in smart hydrogels exhibiting thermo-responsive properties. These smart hydrogels find applications in smart actuators, photonic crystals, smart windows, and novel biomedical applications (Tang et al., 2021).

4. Histological Assays

Isopropyl alcohol, from which isopropyl valerate is derived, has been used in histological assays. It is effective for tissue dehydration during embedding into paraffin and dehydration of stained sections. This suggests potential applications of isopropyl valerate in similar domains (Viktorov & Proshin, 2003).

5. Polymer Synthesis

Isopropyl alcohol is also used as a solvent in the preparation of silicone–urea copolymers. Given the similar chemical properties, isopropyl valerate could potentially serve in similar capacities in polymer synthesis (Yilgor et al., 2003).

6. Building Material Applications

Isopropyl palmitate, chemically related to isopropyl valerate, has been used in building materials as a phase change material for energy storage and heat transfer enhancement. This suggests potential applications of isopropyl valerate in similar building material technologies (Alkhazaleh, 2020).

properties

IUPAC Name

propan-2-yl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-6-8(9)10-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAIYHCKLADPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171457
Record name Isopropyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl valerate

CAS RN

18362-97-5
Record name Isopropyl pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18362-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl valerate
Reactant of Route 2
Reactant of Route 2
Isopropyl valerate
Reactant of Route 3
Reactant of Route 3
Isopropyl valerate
Reactant of Route 4
Reactant of Route 4
Isopropyl valerate
Reactant of Route 5
Reactant of Route 5
Isopropyl valerate
Reactant of Route 6
Reactant of Route 6
Isopropyl valerate

Citations

For This Compound
52
Citations
J Iglesias, JA Melero, G Morales, M Paniagua… - Catalysis Science & …, 2018 - pubs.rsc.org
… Rate constants for each step can be derived by pseudo-homogeneous kinetic modelling, with the exception of 4-hydroxy isopropyl valerate lactonisation into GVL which is lumped …
Number of citations: 71 pubs.rsc.org
N Ji, X Diao, Z Yu, Z Liu, S Jiang, X Lu… - Catalysis Science & …, 2021 - pubs.rsc.org
… Ethyl levulinate (EL), levulinic acid (LA), methyl levulinate (ML), butyl levulinate (BL), cyclohexanone, γ-valerolactone (GVL), isopropyl levulinate (IPL) and isopropyl valerate (IPA) were …
Number of citations: 14 pubs.rsc.org
N Ji, Z Liu, X Diao, J Bao, Z Yu, C Song, Q Liu, D Ma… - Molecular …, 2020 - Elsevier
… Moreover, B1 (isopropyl valerate) increased. This phenomenon reflected that the C single bond O bond fractured easier at high temperature [35,36]. In order to shorten the reaction time …
Number of citations: 12 www.sciencedirect.com
TL Reiland, JM Lipari - Encyclopedia of pharmaceutical …, 2007 - api.taylorfrancis.com
The use of flavors and flavor modifiers to improve the taste and aroma of foods and pharmaceuticals is an art that dates back several centuries. In large measure, the practice is still the …
Number of citations: 6 api.taylorfrancis.com
T Tuszynski - Acta Alimentaria Polonica, 1987 - agro.icm.edu.pl
… - inadequate amounts of isoamyl acetate, amyl acetate, isoamyl propionate, and of ethyl valerate with isopropyl valerate, - the absence of enanthic acid among fatty acids. 3. Calculated …
Number of citations: 4 agro.icm.edu.pl
A Korkmaz, AA Hayaloglu, AF Atasoy - Lwt, 2017 - Elsevier
… Isopropyl valerate and methyl salicylate were the most abundant in fresh ripened capsicum … (i122), β-elemene (i83), isopropyl valerate (i51), methyl salicylate (i57) and 1-penten-3-ol (i2)…
Number of citations: 62 www.sciencedirect.com
T Tuszynski, B Bachman - Acta Alimentaria Polonica, 1981 - agro.icm.edu.pl
… In most of the distillates examined the f ollowing esters were present in comparatively big quantities ethyl acetate (peak 2), sum of isoamyl acetate+ethyl valerate and isopropyl valerate (…
Number of citations: 5 agro.icm.edu.pl
KC Pande, RC Mehrotra - Zeitschrift für anorganische und …, 1957 - Wiley Online Library
… The distillate collected in the adapter was found to contain valeric acid along with some isopropyl valerate. The reddish brown residue left in the reaction flask, on analysis was found to …
Number of citations: 9 onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2017 - Wiley Online Library
The EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids was requested to evaluate 53 flavouring substances attributed to the Flavouring Group …
Number of citations: 6 efsa.onlinelibrary.wiley.com
S Divakar - 2002 - nopr.niscpr.res.in
An attempt has been made to correlate the carbon chain lengths of acids and alcohols to the extent of esterification in the Rhizomucor miehei lipase catalyzed esterification reactions …
Number of citations: 7 nopr.niscpr.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.